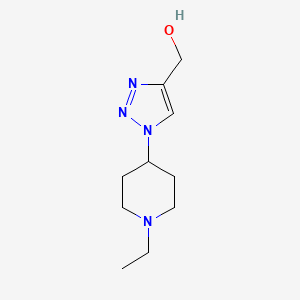
(1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol is a derivative of piperidine, a saturated heterocycle. Piperidine derivatives are of significant interest due to their presence in various chemical and pharmaceutical applications. The compound is known for its potential biological activity and is used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol typically involves the ethylation of piperidines. This process includes the reaction of 1-alkyl-4-phenylpiperidines with ethyl iodide in solvents like methanol and acetonitrile. The reaction is conducted under controlled conditions to achieve the desired stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, reaction temperatures, and catalysts to facilitate the ethylation process.
Chemical Reactions Analysis
Types of Reactions
(1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol is used as a building block for synthesizing more complex molecules.
Biology
The compound is studied for its potential biological activity. It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It is investigated for its ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry
In the industrial sector, the compound is used in the synthesis of various chemicals and materials. Its unique properties make it valuable for producing high-performance materials and specialty chemicals.
Mechanism of Action
The exact mechanism of action for (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol is not well-documented. it is known to interact with various biological targets, potentially affecting cellular pathways and processes. The compound’s structure allows it to form hydrogen-bonded complexes, which may play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1-methylpiperidin-4-yl)methanol
- 2-(1-methylpiperidin-4-yl)ethan-1-ol
- piperidin-4-ylmethanol
- (1-methylpiperidin-3-yl)methanol
- (4-Methylpiperidin-4-yl)methanol
Uniqueness
Compared to similar compounds, (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol exhibits unique properties due to the presence of the triazole ring and the ethyl group. These structural features contribute to its distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-(1-ethylpiperidin-4-yl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-13-5-3-10(4-6-13)14-7-9(8-15)11-12-14/h7,10,15H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEAQSZRQNRWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2C=C(N=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B15068608.png)



![7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15068627.png)

![5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)


